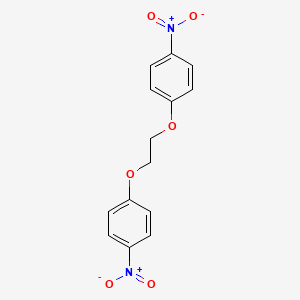

1,2-Bis(4-nitrophenoxy)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113230. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNVEKKAEPFSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932378 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14467-69-7 | |

| Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14467-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-nitrophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-nitrophenoxy)ethane, a molecule of interest in various chemical and pharmaceutical research fields. The document details the core synthesis mechanism, reaction pathway, experimental protocols, and relevant quantitative data.

Core Synthesis Mechanism: Williamson Ether Synthesis

The primary and most efficient method for synthesizing this compound is the Williamson ether synthesis. This widely used organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of this specific synthesis, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The key steps of the mechanism are:

-

Deprotonation: A strong base is used to deprotonate the hydroxyl group of a phenol, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.

-

Displacement: This attack results in the displacement of the halide leaving group, forming the desired ether linkage.

The reaction is a concerted process, meaning that bond formation and bond breaking occur simultaneously. For a successful Williamson ether synthesis, primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions.

Reaction Pathway

The synthesis of this compound can be achieved through two primary pathways, both of which are variations of the Williamson ether synthesis.

Pathway A: Reaction of 4-Nitrophenol with a 1,2-Dihaloethane

In this pathway, two equivalents of 4-nitrophenol are reacted with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a strong base. The base deprotonates the phenolic hydroxyl groups, forming the 4-nitrophenoxide ion, which then sequentially displaces both halide atoms on the ethane backbone.

Pathway B: Reaction of Ethylene Glycol with 4-Chloronitrobenzene

This alternative pathway involves the reaction of ethylene glycol with two equivalents of 4-chloronitrobenzene in the presence of a base. The base first deprotonates the hydroxyl groups of ethylene glycol to form a glycolate dianion. This dianion then acts as the nucleophile, displacing the chloride ions from the two 4-chloronitrobenzene molecules.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol based on Pathway A

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetonitrile as solvent

-

Deionized Water

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (2.0 equivalents) and potassium carbonate (2.2 equivalents) in a suitable solvent like DMF.

-

Addition of Alkyl Halide: To the stirred solution, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Protocol based on Pathway B (Adapted from a similar synthesis of the ortho-isomer)

This protocol is adapted from a patented procedure for the synthesis of the ortho-isomer, 1,2-bis(2-nitrophenoxy)ethane, and can be applied to the synthesis of the para-isomer.

Materials:

-

Ethylene Glycol

-

4-Chloronitrobenzene

-

Sodium Hydroxide (NaOH)

-

Dimethylacetamide (DMAc) as solvent

-

Hydrochloric Acid (HCl) for neutralization

-

Deionized Water

Procedure:

-

Reaction Setup: In a suitable reactor, charge ethylene glycol (1.0 mole) and 4-chloronitrobenzene (2.1 to 2.2 mole equivalents) in dimethylacetamide (DMAc).

-

Base Addition: Prepare a suspension of powdered sodium hydroxide (2.4 to 2.5 mole equivalents) in DMAc. Add this suspension to the reaction mixture over a period of 4 hours, maintaining the reaction temperature between 55-65 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 60 °C for an additional 2.5 hours.

-

Neutralization: Cool the reaction mixture and adjust the pH to 6.5 with 30% hydrochloric acid.

-

Isolation: Heat the mixture to 110 °C to dissolve any precipitated salts and filter the hot solution.

-

Crystallization: Add water to the filtrate at 90 °C to induce crystallization of the product.

-

Filtration and Washing: Cool the mixture to 10 °C, filter the crystalline product, and wash it with deionized water.

-

Drying: Dry the product to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of bis(nitrophenoxy)ethanes based on available literature for similar compounds.

| Parameter | Pathway A (Typical) | Pathway B (Adapted from ortho-isomer synthesis) |

| Reactant Ratio | 4-Nitrophenol:1,2-Dibromoethane:Base = 2:1:2.2 | Ethylene Glycol:4-Chloronitrobenzene:NaOH = 1:2.15:2.45 |

| Solvent | DMF or Acetonitrile | Dimethylacetamide (DMAc) |

| Reaction Temperature | 80 - 100 °C | 55 - 65 °C |

| Reaction Time | 4 - 8 hours | ~6.5 hours |

| Yield | Generally moderate to high | ~93% (reported for the ortho-isomer) |

| Purity | High after recrystallization | ~98.5% (reported for the ortho-isomer) |

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of this compound. The provided protocols and data serve as a starting point for laboratory work, which may require further optimization based on specific experimental conditions and desired outcomes.

Spectroscopic and Synthetic Insights into Bis(nitrophenoxy)ethane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for spectroscopic data (NMR, IR, Mass Spectrometry) and experimental protocols for 1,2-Bis(4-nitrophenoxy)ethane. Despite a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for this specific para-substituted isomer could not be located. Its synthesis has been reported, but the corresponding characterization data is not provided in the available literature.

To provide a valuable resource, this document presents a detailed analysis of the closely related isomer, 1,2-Bis(2-nitrophenoxy)ethane , for which spectroscopic data is available. This serves as a pertinent reference for researchers working with similar molecular scaffolds. Additionally, the documented synthetic protocol for this compound is included to facilitate its preparation in a laboratory setting.

Spectroscopic Data for 1,2-Bis(2-nitrophenoxy)ethane

The following tables summarize the available spectroscopic data for the ortho-substituted isomer, 1,2-Bis(2-nitrophenoxy)ethane.

Table 1: ¹H NMR Data for 1,2-Bis(2-nitrophenoxy)ethane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in searched sources |

Table 2: ¹³C NMR Data for 1,2-Bis(2-nitrophenoxy)ethane

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched sources |

Table 3: IR Spectroscopy Data for 1,2-Bis(2-nitrophenoxy)ethane

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in searched sources |

Table 4: Mass Spectrometry Data for 1,2-Bis(2-nitrophenoxy)ethane

| m/z | Interpretation |

| Data not available in searched sources |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of powdered sodium hydroxide in dimethyl sulfoxide (DMSO).[1]

Materials:

-

1-(2-hydroxyethoxy)-4-nitrobenzene

-

4-nitrochlorobenzene

-

Powdered sodium hydroxide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Combine 183 g (1 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene, 173.3 g (1.1 mols) of 4-nitrochlorobenzene, and 70 g of powdered sodium hydroxide in 600 ml of DMSO.

-

The reaction mixture is then processed as described in the referenced procedure.[1]

Note: The detailed reaction conditions (temperature, time) and work-up procedure were not fully described in the available search results.

General Protocol for Spectroscopic Analysis

The following diagram outlines a general workflow for the spectroscopic analysis of a synthesized organic compound like a bis(nitrophenoxy)ethane derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Discussion

The lack of readily available spectroscopic data for this compound is noteworthy and may suggest that this specific isomer has been synthesized but not fully characterized in publicly accessible literature. Researchers requiring this data are encouraged to perform the synthesis and subsequent characterization. The provided data for the ortho-isomer, 1,2-Bis(2-nitrophenoxy)ethane, can serve as a useful comparison point for the expected spectral features, with considerations for the different substitution pattern on the phenyl rings. For instance, the symmetry of the para-substituted isomer would likely result in a simpler ¹H and ¹³C NMR spectrum compared to the ortho-isomer. The characteristic absorbances for the nitro group (around 1520 and 1340 cm⁻¹) and the ether linkages in the IR spectrum are expected to be present for both isomers.

References

Unveiling the Structural Landscape of 1,2-Bis(4-nitrophenoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-nitrophenoxy)ethane is a molecule of interest due to its structural motifs, which are relevant in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis and spectroscopic properties. Notably, a definitive experimental crystallographic structure for this compound is not publicly available at the time of this publication. To circumvent this data gap, this guide presents detailed crystallographic data for structurally analogous compounds, offering valuable insights into the potential solid-state conformation and packing of the title compound. This comparative approach provides a robust framework for researchers engaged in computational modeling and rational drug design involving this and related molecular scaffolds.

Introduction

The structural elucidation of organic molecules is foundational to understanding their chemical reactivity, physical properties, and biological activity. X-ray crystallography provides the most definitive three-dimensional atomic arrangement of a molecule in the solid state. This guide focuses on this compound, a molecule featuring two nitrophenoxy moieties linked by a flexible ethane bridge. While spectroscopic and synthetic data for this compound are available, the absence of a published crystal structure necessitates a detailed examination of its synthesis and a comparative analysis with structurally related molecules whose crystallographic parameters have been determined.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(2-hydroxyethoxy)-4-nitrobenzene

-

4-nitrochlorobenzene

-

Powdered sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of 183 g (1 mole) of 1-(2-hydroxyethoxy)-4-nitrobenzene, 173.3 g (1.1 moles) of 4-nitrochlorobenzene, and 70 g of powdered sodium hydroxide is prepared in 600 ml of DMSO.[1]

-

The reaction mixture is stirred under appropriate temperature conditions to facilitate the nucleophilic substitution.

-

Upon completion, the reaction is worked up to isolate the crude product.

-

Purification is typically performed by recrystallization to yield this compound.

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthetic workflow for this compound.

Spectroscopic data for the related compound 1,2-Bis(2-nitrophenoxy)ethane is available and provides an indication of the expected spectral characteristics.

| Spectroscopic Data for 1,2-Bis(2-nitrophenoxy)ethane | |

| ¹H NMR | Data acquired on a BRUKER AC-300 instrument. |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. |

| FTIR | Spectrum obtained using a KBr wafer technique. |

Crystallographic Analysis of Structural Analogs

In the absence of experimental crystallographic data for this compound, an analysis of closely related structures provides valuable predictive insights into its molecular geometry and packing.

1,2-Bis(4-methoxyphenoxy)ethane

This analog replaces the nitro groups with methoxy groups, which are also para-substituents and can influence crystal packing through dipole-dipole interactions.

| Crystal Data for 1,2-Bis(4-methoxyphenoxy)ethane | |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 26.073(4) Å |

| b = 5.5538(8) Å | |

| c = 9.7591(14) Å | |

| β = 102.211(3)° | |

| Volume | 1381.2(4) ų |

| Z | 4 |

The molecule exhibits twofold rotational symmetry, with the axis bisecting the central C-C bond. The O-C-C-O torsion angle is 69.45(16)°. The two benzene rings are inclined to one another by 64.91(8)°.[2]

1,2-Bis(4-aminophenoxy)ethane

The amino-substituted analog provides another point of comparison, with the potential for hydrogen bonding to play a significant role in the crystal lattice.

| Crystal Data for 1,2-Bis(4-aminophenoxy)ethane | |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | a = 14.2157(9) Å |

| b = 10.4608(8) Å | |

| c = 8.1817(5) Å | |

| Volume | 1216.68(14) ų |

| Z | 4 |

Similar to the methoxy analog, the molecule is located on a crystallographic twofold rotation axis. The central O-C-C-O bridge adopts a gauche conformation. The crystal structure is stabilized by N-H···O and N-H···N hydrogen bonds.[3]

1,2-Bis(2,4,6-trinitrophenyl)ethane

While differing in the substitution pattern and the nature of the linker, the crystal structure of this highly nitrated analog provides insight into the packing of molecules with multiple nitro groups.

| Crystal Data for 1,2-Bis(2,4,6-trinitrophenyl)ethane | |

| Molecular Formula | C₁₄H₈N₆O₁₂ |

| Molecular Weight | 452.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.8468(5) Å |

| b = 8.1253(11) Å | |

| c = 17.977(2) Å | |

| β = 97.154(8)° | |

| Volume | 847.38(17) ų |

| Z | 2 |

This molecule is centrosymmetric, with the midpoint of the central C-C bond located on an inversion center. The crystal structure features weak intermolecular C-H···O hydrogen bonding.[4]

Predicted Structural Features of this compound

Based on the analysis of its structural analogs, several features can be predicted for the crystal structure of this compound:

-

Conformation: The flexible ethane linker is likely to adopt a gauche conformation, similar to the methoxy and amino analogs.

-

Symmetry: The molecule may possess crystallographic twofold rotational symmetry or be located on an inversion center.

-

Intermolecular Interactions: The crystal packing will likely be dominated by a combination of van der Waals forces and dipole-dipole interactions involving the nitro groups. Weak C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice.

The logical relationship for predicting these features is depicted in the following diagram.

Caption: Predictive workflow for the structure of this compound.

Conclusion and Future Outlook

This technical guide has synthesized the available information on this compound, highlighting its synthesis and providing a predictive analysis of its crystallographic structure through a comparative study of its analogs. While the absence of experimental crystallographic data is a current limitation, the insights drawn from related compounds offer a valuable starting point for computational studies and further experimental work. The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction remains a key objective for future research. Such data would provide a definitive understanding of its solid-state conformation and intermolecular interactions, thereby aiding in the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane: Current Knowledge and Data Gaps

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the currently available scientific information on the physical and chemical properties of 1,2-Bis(4-nitrophenoxy)ethane. Despite a comprehensive search of scientific literature and chemical databases, experimental data for this specific compound remains notably scarce. This document presents the available information, highlights significant data gaps, and provides context by including data for structurally related isomers and analogs.

Core Properties of this compound

This compound is a symmetrical aromatic ether. Its core structure consists of a central ethane bridge linked to two 4-nitrophenoxy moieties.

Table 1: General and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | Calculated |

| Monoisotopic Mass | 304.06955 Da | [1] |

| Predicted XlogP | 3.2 | [1] |

It is important to note that a commercial supplier, Sigma-Aldrich, lists the compound but explicitly states that they do not collect analytical data for it, and the buyer is responsible for confirming its identity and purity.[2]

Synthesis of this compound

A preparative method for the synthesis of this compound has been briefly described, which appears to be a Williamson ether synthesis.[3][4][5]

Experimental Protocol: Williamson Ether Synthesis

While a detailed, peer-reviewed protocol for the synthesis of the target compound is not available, a general procedure can be inferred from the available information and established chemical principles.[3][4][5][6]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Procedure Outline:

A likely synthetic route involves the reaction of 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), with a strong base like sodium hydroxide to deprotonate the hydroxyl group, facilitating the nucleophilic substitution.

Note: This is a generalized protocol. The precise molar ratios, reaction temperature, and duration would need to be optimized for this specific synthesis.

Physical and Chemical Properties: A Data Deficit

There is a significant lack of experimentally determined physical and chemical data for this compound in the public domain. Key properties such as melting point, boiling point, and solubility in common solvents have not been reported in the searched literature.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found. PubChemLite does provide a list of predicted collision cross-section values for various adducts in mass spectrometry.[1]

Data on Structurally Related Compounds

To provide a frame of reference, the properties of the isomeric 1,2-Bis(2-nitrophenoxy)ethane and the related compound 1,2-Bis(4-nitrophenyl)ethane are presented below. It is crucial to distinguish this information from the target compound.

Table 2: Properties of 1,2-Bis(2-nitrophenoxy)ethane

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [7] |

| Molecular Weight | 304.25 g/mol | [7] |

| Melting Point | 167-170 °C | |

| Solubility | <0.3 µg/mL (at pH 7.4) | [7] |

A detailed synthesis protocol for 1,2-Bis(2-nitrophenoxy)ethane is available in the patent literature.[8][9]

Table 3: Properties of 1,2-Bis(4-nitrophenyl)ethane

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [10] |

| Molecular Weight | 272.26 g/mol | [10] |

| Melting Point | 179-180 °C | [11] |

Detailed experimental protocols for the synthesis of 1,2-Bis(4-nitrophenyl)ethane, along with some spectroscopic data, are available.[11]

Reactivity, Biological Activity, and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific chemical reactivity, biological activity, or any involvement in signaling pathways for this compound. For the isomeric 1,2-Bis(2-nitrophenoxy)ethane, it has been mentioned as a fungicide and as an intermediate in pigment production.[9] The broader class of bibenzyl compounds, to which the related 1,2-bis(4-nitrophenyl)ethane belongs, has been associated with a variety of biological activities.[11] However, it is imperative to note that these activities cannot be directly extrapolated to this compound.

Conclusion and Future Directions

This technical guide highlights a significant deficit in the experimental characterization of this compound. While its basic molecular identity is established, a thorough understanding of its physical, chemical, and biological properties is hampered by the lack of published experimental data.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

-

De novo Synthesis and Characterization: The first crucial step would be to perform a well-documented synthesis of this compound, followed by comprehensive characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis) to unequivocally confirm its structure and purity.

-

Determination of Physicochemical Properties: Following successful synthesis, the experimental determination of key physical properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents is essential.

-

Biological Screening: Once the compound is fully characterized, it could be subjected to a battery of biological screens to explore its potential therapeutic activities.

The logical workflow for future research on this compound is outlined below.

Caption: Proposed workflow for the comprehensive study of this compound.

References

- 1. PubChemLite - this compound (C14H12N2O6) [pubchemlite.lcsb.uni.lu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fvs.com.py [fvs.com.py]

- 6. benchchem.com [benchchem.com]

- 7. 1,2-bis(2-Nitrophenoxy)ethane | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 9. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 10. 1,2-Bis(4-nitrophenyl)ethane | C14H12N2O4 | CID 69776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(4-nitrophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-nitrophenoxy)ethane is a molecule of interest in various chemical and pharmaceutical research fields. Its structure, featuring two nitrophenoxy groups linked by an ethane diether bridge, suggests a complex thermal behavior influenced by the energetic nitro functionalities and the ether linkages. Understanding the thermal stability and decomposition pathways of this compound is crucial for safe handling, processing, and storage, as well as for predicting its behavior in various applications.

Organic nitro compounds are known for their potential to undergo highly exothermic decomposition at elevated temperatures. The presence of nitro groups on the aromatic rings of this compound significantly influences its chemical and thermal properties, making it susceptible to decomposition, which can be violent under certain conditions.

This technical guide summarizes the anticipated thermal properties of this compound by drawing parallels with related molecules. It also provides standardized experimental protocols for researchers to conduct their own thermal analyses.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is scarce, the properties of its constituent parts and analogous molecules can provide valuable insights.

| Property | This compound | 1,2-Diphenoxyethane (Parent Compound) | 1,2-Bis(4-nitrophenyl)ethane |

| CAS Number | 14467-69-7 | 104-66-5 | 736-30-1[1] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | C₁₄H₁₄O₂ | C₁₄H₁₂N₂O₄[1] |

| Molecular Weight | 304.26 g/mol | 214.26 g/mol | 272.26 g/mol |

| Melting Point | Not Reported | 94-96 °C | Not Reported |

| Boiling Point | Not Reported | 185 °C at 12 mmHg | Not Reported |

Anticipated Thermal Stability and Decomposition

The thermal stability of this compound is expected to be primarily dictated by the nitro groups and the ether linkages.

Role of Nitro Groups: Nitroaromatic compounds are known to be thermally sensitive. The electron-withdrawing nature of the nitro group weakens the C-NO₂ bond, which can be a primary site for thermal decomposition. The decomposition of nitro compounds is typically a highly exothermic process, which can lead to a runaway reaction if not properly controlled. The decomposition of aromatic nitro compounds can be initiated by C-NO₂ bond homolysis or nitro-nitrite rearrangement.

Role of the Ether Linkage: The phenoxyethane moiety also contributes to the decomposition pathway. Ether linkages can undergo thermal cleavage, typically at the C-O bonds. The presence of two such linkages in the ethane bridge provides multiple potential scission sites.

Potential Decomposition Products: Based on the fragmentation patterns of similar molecules, the decomposition of this compound could yield a variety of products, including:

-

Nitrophenols and their derivatives from the cleavage of the ether bond.

-

Gaseous products such as NOx, CO, and CO₂ from the decomposition of the nitro groups and the aromatic rings.

-

Char or polymeric residues at higher temperatures.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these transitions.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher pressures).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) in a controlled atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and exothermic peaks for decomposition. The area under the exothermic peak can be integrated to determine the heat of decomposition.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal stability under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.

Methodology:

-

A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb.

-

The system is heated in a stepwise manner. After each temperature increment, the instrument waits for thermal equilibrium and then monitors for any self-heating.

-

If an exothermic activity is detected (self-heating rate exceeds a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, thus preventing heat loss.

-

The temperature and pressure are monitored as a function of time until the reaction is complete.

-

The data is used to determine the onset temperature of a runaway reaction, the time to maximum rate, and the adiabatic temperature rise.

Visualizing Potential Decomposition Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical decomposition pathway and a general experimental workflow for thermal analysis.

Caption: Hypothetical decomposition pathways for this compound.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its potential hazards can be inferred from the behavior of structurally related nitroaromatic and phenoxyethane compounds. The presence of two nitro groups suggests a significant potential for exothermic decomposition at elevated temperatures. Researchers and professionals working with this compound should exercise caution and are strongly encouraged to perform thorough thermal analysis using techniques such as TGA, DSC, and ARC to establish safe operating limits. The experimental protocols and hypothetical pathways provided in this guide serve as a starting point for such investigations.

References

A Technical Guide to the Photochemical Properties of Dinitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photochemical properties of dinitroaromatic compounds, a class of molecules with significant relevance in environmental science, materials science, and pharmacology. This document provides a comprehensive overview of their photophysical characteristics, detailed experimental protocols for their study, and insights into their photochemical reaction pathways, including their application in light-activated drug delivery.

Introduction to Dinitroaromatic Photochemistry

Dinitroaromatic compounds, characterized by the presence of two nitro (-NO₂) groups on an aromatic ring, exhibit a rich and complex photochemistry. The strong electron-withdrawing nature of the nitro groups, in conjunction with the aromatic system, governs their electronic absorption and subsequent excited-state dynamics.[1] Upon absorption of ultraviolet or visible light, these molecules are promoted to an excited singlet state, which can then undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, and chemical reactions such as photodegradation or photoisomerization.

The environmental fate of dinitroaromatic pollutants, such as dinitrotoluenes (DNTs) and dinitrophenols (DNPs), is heavily influenced by their photochemical degradation.[2] In the field of drug development, the photolabile nature of certain dinitroaromatic derivatives is harnessed to create "photocaged" compounds, where a biologically active molecule is rendered inert until its release is triggered by light.[3][4][5] This allows for precise spatiotemporal control of drug delivery, minimizing off-target effects.[6]

Quantitative Photophysical Data

A thorough understanding of the photochemical behavior of dinitroaromatic compounds requires quantitative data on their photophysical properties. The following tables summarize key parameters for a selection of dinitroaromatic compounds.

Table 1: Absorption Maxima (λmax) and Molar Absorption Coefficients (ε)

| Compound | Solvent/Conditions | λmax (nm) | ε (M⁻¹cm⁻¹) | Reference(s) |

| 2,4-Dinitrotoluene | Aqueous | 254 | - | [7] |

| 2,6-Dinitrotoluene | - | - | - | - |

| 1,2-Dinitrobenzene | - | - | - | [8] |

| 1,3-Dinitrobenzene | - | - | - | [9][10] |

| 2,4-Dinitroaniline | - | - | - | [11] |

| 3,5-Dinitroaniline | - | 160-162 (°C, mp) | - | [12][13][14][15][16] |

| 2,4-Dinitrophenol | pH ~ 3 (monocation) | 261 | - | [6] |

| pH ~ 7 (neutral) | 360 | - | [6] | |

| 2,5-Dinitrophenol | - | - | - | [17][18][19][20][21] |

Table 2: Photochemical Quantum Yields (Φ)

| Compound | Condition | Quantum Yield (Φ) | Wavelength (nm) | Reference(s) |

| 2,4-Dinitrotoluene | Aqueous solution | 0.000656 | 313 | [22] |

| 2,6-Dinitrotoluene | Aqueous solution | - | - | - |

| Dinitroaniline Herbicides | Soil | Subject to photodegradation | - | [23][24] |

Experimental Protocols

Accurate determination of photochemical parameters is crucial for understanding and applying the properties of dinitroaromatic compounds. This section outlines the methodologies for key experiments.

Measurement of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system.

Protocol: Chemical Actinometry using Potassium Ferrioxalate

This method relies on the light-induced reduction of the ferrioxalate complex, a reaction with a well-characterized quantum yield.

-

Preparation of Actinometer Solution (0.006 M): Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Store this solution in the dark.

-

Preparation of Reagents for Analysis:

-

1,10-Phenanthroline Solution (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.

-

Buffer Solution: Prepare a buffer solution of sodium acetate and sulfuric acid.

-

-

Irradiation:

-

Pipette a known volume of the actinometer solution into a quartz cuvette.

-

Irradiate the solution for a precisely measured time interval, ensuring low conversion (typically <10%).

-

Maintain a non-irradiated blank solution in the dark for the same duration.

-

-

Analysis:

-

After irradiation, take a known aliquot of the irradiated and blank solutions.

-

Add the 1,10-phenanthroline solution and buffer to form the intensely colored ferroin complex.

-

Measure the absorbance of the ferroin complex spectrophotometrically at 510 nm.

-

-

Calculation of Photon Flux: The photon flux of the light source can be calculated using the known quantum yield of Fe²⁺ formation and the measured amount of Fe²⁺ produced.

-

Sample Measurement: Irradiate the dinitroaromatic compound solution under identical conditions and measure the rate of reactant disappearance or product formation to determine its quantum yield relative to the actinometer.

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a powerful technique to study the dynamics of short-lived excited states.

Experimental Setup:

A typical femtosecond transient absorption spectrometer consists of:

-

Laser Source: A Ti:sapphire oscillator and regenerative amplifier system to generate ultrashort laser pulses (e.g., 800 nm, <100 fs).

-

Pump Beam Generation: The fundamental laser output is used to generate the pump pulse at a specific excitation wavelength (e.g., through an optical parametric amplifier or harmonic generation). The pump pulse excites the sample.

-

Probe Beam Generation: A small portion of the fundamental beam is focused onto a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a broadband white-light continuum, which serves as the probe pulse.

-

Optical Delay Line: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

-

Sample Holder: The sample is placed in a cuvette at the intersection of the pump and probe beams.

-

Detection System: The transmitted probe light is directed to a spectrometer equipped with a fast detector (e.g., a CCD camera) to record the transient absorption spectrum.

Data Acquisition and Analysis:

-

The change in absorbance of the sample is measured as a function of wavelength and time delay after excitation by the pump pulse.

-

The raw data is corrected for temporal chirp of the white-light probe.

-

Kinetic traces at specific wavelengths are analyzed by fitting to exponential decay functions to determine the lifetimes of the transient species.

Photochemical Reaction Pathways and Mechanisms

The photochemical reactions of dinitroaromatic compounds are diverse and dependent on the molecular structure, solvent, and presence of other reactants.

Photodegradation of Dinitrotoluenes

The photodegradation of dinitrotoluenes can proceed through various pathways, including oxidation of the methyl group and reduction of the nitro groups.

Caption: Proposed aerobic degradation pathway of 2,6-Dinitrotoluene.[25][26]

Photoreactions of Dinitroanilines

Dinitroaniline herbicides are known to undergo photodegradation in the environment, which is a key factor in their persistence. The reactions often involve the reduction of the nitro groups.

Caption: Generalized photoreduction pathway for a dinitroaniline.

Application in Photocontrolled Drug Delivery

Dinitroaromatic moieties, particularly the o-nitrobenzyl group, are widely used as photocleavable protecting groups ("photocages") for biologically active molecules. This strategy enables light-triggered drug release.

Caption: Schematic of light-triggered drug release from a photocaged dinitroaromatic conjugate.[5][6]

Conclusion

The photochemical properties of dinitroaromatic compounds are of profound importance across various scientific disciplines. Their susceptibility to photodegradation has significant environmental implications, while their photolability offers exciting opportunities for the development of advanced drug delivery systems. A comprehensive understanding of their photophysical parameters, reaction mechanisms, and the experimental techniques used for their characterization is essential for researchers and scientists working in these fields. This guide provides a foundational resource to aid in the exploration and application of the rich photochemistry of dinitroaromatic compounds.

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Light-controlled active release of photocaged ciprofloxacin for lipopolysaccharide-targeted drug delivery using dendrimer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoregulated Release of Caged Anticancer Drugs from Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]

- 10. Benzene, 1,3-dinitro- [webbook.nist.gov]

- 11. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 12. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-DINITROANILINE | 618-87-1 [chemicalbook.com]

- 14. scbt.com [scbt.com]

- 15. 3,5-Dinitroaniline, 98% | Fisher Scientific [fishersci.ca]

- 16. 3,5-Dinitroaniline | CymitQuimica [cymitquimica.com]

- 17. Phenol, 2,5-dinitro- [webbook.nist.gov]

- 18. PubChemLite - 2,5-dinitrophenol (C6H4N2O5) [pubchemlite.lcsb.uni.lu]

- 19. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,5-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. 2,5-Dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 22. acp.copernicus.org [acp.copernicus.org]

- 23. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 25. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apps.dtic.mil [apps.dtic.mil]

Navigating the Solubility Landscape of 1,2-Bis(4-nitrophenoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,2-Bis(4-nitrophenoxy)ethane in common organic solvents. A comprehensive review of existing literature reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on the general characteristics of aromatic nitro compounds. Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine the precise solubility of this compound in solvents relevant to their work. This includes a step-by-step methodology for the widely accepted shake-flask method, accompanied by a visual workflow diagram to facilitate experimental planning and execution.

Introduction

Expected Solubility Profile

Aromatic nitro compounds are generally characterized by their solubility in a range of organic solvents.[2] The presence of the polar nitro groups (-NO2) and the ether linkages (-O-) in this compound suggests that it will exhibit some degree of polarity. However, the molecule also possesses two phenyl rings and an ethane bridge, contributing to its nonpolar character.

Based on the principle of "like dissolves like," it can be anticipated that this compound will be readily soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole-dipole interactions between these solvents and the nitro groups of the solute are expected to facilitate dissolution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond may be less effective in solvating the large, relatively nonpolar parts of the molecule. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Low | While the aromatic rings may interact favorably with aromatic solvents like toluene, the polar nitro groups will limit solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule. |

This table presents a qualitative prediction and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed procedure for applying this method to this compound.

3.1. Materials and Equipment

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker with a constant temperature bath (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[1] Longer times may be necessary for poorly soluble compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

3.3. Data Analysis

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a strong theoretical and practical foundation for addressing this data gap. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust framework for generating reliable and accurate solubility data. The generation of such data will be invaluable for the continued development and application of this compound in scientific research.

References

An In-depth Technical Guide to 1,2-Bis(4-nitrophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(4-nitrophenoxy)ethane, detailing its chemical identity, physicochemical properties, synthesis protocols, and industrial applications. The information is curated for professionals in research and development who require precise and reliable data.

Chemical Identification and Properties

This compound is an organic compound characterized by a central ethane diether linkage to two 4-nitrophenyl groups.

IUPAC Name: 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene[1] CAS Number: 14467-69-7[2][3][4][5] Molecular Formula: C₁₄H₁₂N₂O₆[1][2]

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while calculated values are available, experimentally determined data for some properties are not widely published.

| Property | Value | Source |

| Molecular Weight | 304.26 g/mol | [2][4] |

| Monoisotopic Mass | 304.06955 Da | [1] |

| Boiling Point (Calculated) | 501.7°C at 760 mmHg | [2] |

| Density (Calculated) | 1.37 g/cm³ | [2] |

| Flash Point (Calculated) | 226.1°C | [2] |

| XlogP (Predicted) | 3.2 | [1] |

| Melting Point | N/A | [2] |

Predicted Mass Spectrometry Data

Predicted collision cross section (CCS) values provide insights into the molecule's shape and size in the gas phase, which is valuable for mass spectrometry-based analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 305.07683 | 168.7 |

| [M+Na]⁺ | 327.05877 | 172.9 |

| [M-H]⁻ | 303.06227 | 174.9 |

| [M+NH₄]⁺ | 322.10337 | 180.6 |

| [M]⁺ | 304.06900 | 168.2 |

| (Data sourced from PubChemLite)[1] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the Williamson ether synthesis.

Experimental Procedure

The synthesis is achieved by reacting 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene.

-

Reactants:

-

183 g (1.0 mol) of 1-(2-hydroxyethoxy)-4-nitrobenzene

-

173.3 g (1.1 mol) of 4-nitrochlorobenzene

-

70 g of powdered sodium hydroxide (NaOH)

-

-

Solvent:

-

600 ml of dimethyl sulfoxide (DMSO)

-

-

Method:

-

The reactants and powdered sodium hydroxide are combined in dimethyl sulfoxide.

-

The reaction mixture is stirred under appropriate temperature conditions to facilitate the nucleophilic substitution reaction, yielding this compound.

-

Below is a workflow diagram illustrating the synthesis process.

Industrial and Research Applications

While specific applications in drug discovery are not documented, this compound serves as a valuable compound in material science and organic synthesis.

Material Science

The primary application of this compound is as a cross-linking agent in the production of high-performance polyimides .[4] Polyimides are polymers known for their exceptional thermal stability and mechanical strength.[4] The cross-linking process, facilitated by this compound, creates a robust molecular network within the polymer. This enhancement results in materials (fibers, films, etc.) with:

-

Improved Thermal Resistance: Crucial for applications in aerospace and electronics where materials are exposed to extreme temperatures.[4]

-

Enhanced Mechanical Durability: Increases toughness and resilience, preventing tearing or cracking under significant stress.[4]

Organic Synthesis

The compound is a versatile intermediate in various organic synthesis processes.[2][4] Its structural components can be modified to create more complex molecules for several industries:

-

Dye Production: Serves as a precursor in the synthesis of certain dyes.[2]

-

Pharmaceutical Industry: Utilized as a building block or intermediate in the synthesis of unspecified pharmaceutical compounds.[2]

-

Pesticide Formulation: Employed in the synthetic pathways for formulating some pesticides.[2]

The following diagram illustrates the logical relationship of its applications.

Biological Activity and Drug Development Potential

As of the current date, there is a notable lack of publicly available data on the specific biological activities of this compound. Its toxicological and physicochemical properties have not been fully investigated.[6] Consequently, no studies have been identified that link this compound to the modulation of specific signaling pathways or its evaluation as a potential drug candidate. Its mentioned role in the pharmaceutical industry is confined to its use as a synthetic intermediate rather than an active pharmaceutical ingredient (API).[2]

Professionals interested in this scaffold for drug discovery may consider investigating its properties, starting with cytotoxicity and target-based screening, as its biological profile remains unexplored.

References

- 1. PubChemLite - this compound (C14H12N2O6) [pubchemlite.lcsb.uni.lu]

- 2. Cas 14467-69-7,Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro- | lookchem [lookchem.com]

- 3. Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro- | 14467-69-7 [chemicalbook.com]

- 4. This compound: Best Polyimide Powerhouse [univook.com]

- 5. 1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene - C14H12N2O6 | CSSB00020600650 [chem-space.com]

- 6. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Health and Safety Precautions for 1,2-Bis(4-nitrophenoxy)ethane

Disclaimer: This document is intended for use by qualified professionals, such as researchers, scientists, and drug development professionals. The information compiled is based on available data; however, comprehensive toxicological and safety data for 1,2-Bis(4-nitrophenoxy)ethane is limited. This compound should be handled with extreme caution, assuming it may be hazardous until fully characterized.

Chemical Identification

This section provides the fundamental identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | Appchem[1] |

| Synonyms | Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[4-nitro-; Ethylene glycol bis(4-nitrophenyl) ether; NSC 113230 | LookChem[2] |

| CAS Number | 14467-69-7 | Appchem[1], KM Pharma Solution[3] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | Appchem[1], KM Pharma Solution[3] |

| Molecular Weight | 304.26 g/mol | Pharmaffiliates[4] |

Hazard Identification and GHS Classification

Assumed Precautions: In the absence of specific data, researchers should handle this compound with the high degree of caution typically afforded to novel or uncharacterized nitro-aromatic compounds. This includes assuming the substance may be:

-

Harmful if swallowed, inhaled, or in contact with skin.

-

An irritant to the skin, eyes, and respiratory system.

-

Potentially carcinogenic or mutagenic.

-

Harmful to aquatic life.

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this specific compound is sparse. The following table includes calculated values and available data.

| Property | Value | Source / Notes |

| Appearance | Not Available (N/A) | LookChem[2] |

| Boiling Point | 501.7°C at 760 mmHg | LookChem[2] (Calculated) |

| Flash Point | 226.1°C | LookChem[2] (Calculated) |

| Density | 1.37 g/cm³ | LookChem[2] (Calculated) |

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid the formation and inhalation of dust.[3]

-

Wear appropriate personal protective equipment (PPE), including surgical gloves, safety goggles, and a protective apron or lab coat.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Practice good laboratory hygiene. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Recommended storage is in a refrigerator at 2-8°C.[4]

-

Keep in a dry and well-ventilated place.

Emergency Procedures

The following protocols are based on general best practices and the limited information available.

| Exposure Route | First-Aid Measures | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration or oxygen. Seek immediate medical attention. | KM Pharma Solution[3] |

| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. | KM Pharma Solution[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | KM Pharma Solution[3] |

| Ingestion | Do not induce vomiting. Seek immediate medical assistance for gastric lavage. | KM Pharma Solution[3] |

Accidental Release Measures:

-

Personal Precautions: Wear a self-contained breathing apparatus and appropriate PPE to avoid dust formation and contact.[3]

-

Spills/Leaks: Ventilate the area of the spill. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Wash the spill area with plenty of water.[3]

Firefighting Measures:

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, foam, or water spray.[3]

-

Unusual Hazards: None indicated, but combustion may produce hazardous gases such as oxides of carbon and nitrogen.[3]

Experimental Protocols and Workflows

Due to the limited safety data, a stringent workflow should be established when handling this compound. The following diagram illustrates a logical process for risk mitigation.

Caption: Risk mitigation workflow for handling chemicals with limited safety data.

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.

References

In-Depth Technical Guide: Material Safety Data Sheet for 1,2-Bis(4-nitrophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) from a chemical supplier. While compiled from available data, comprehensive safety and toxicological information for 1,2-Bis(4-nitrophenoxy)ethane is limited. Always consult a certified SDS and conduct a thorough risk assessment before handling this chemical.

Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene; 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene)[1] |

| CAS Number | 14467-69-7[1][2][3] |

| Molecular Formula | C14H12N2O6[2][3] |

| Molecular Weight | 304.25 g/mol [2][3] |

| Chemical Structure | O=N(=O)c1ccc(OCCOc2ccc(cc2)N(=O)=O)cc1 |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is not extensively available in the public domain. The following table includes calculated and limited experimental data.

| Property | Value | Source |

| Appearance | Not Available | LookChem[4] |

| Boiling Point | 501.7°C at 760 mmHg (Calculated) | LookChem[4] |

| Flash Point | 226.1°C (Calculated) | LookChem[4] |

| Density | 1.37 g/cm³ (Calculated) | LookChem[4] |

| Solubility | Not Available | - |

| Melting Point | Not Available | - |

Hazard Identification and GHS Classification

Detailed GHS classification for this compound is not consistently reported. One available MSDS indicates no specific hazards, but this should be treated with caution given the general nature of nitroaromatic compounds.[2]

Potential Health Effects (General for Nitroaromatic Compounds):

-

Eye: May cause irritation.

-

Skin: May cause irritation.

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

-

Chronic: Potential for long-term effects.

The following diagram illustrates a general workflow for hazard identification and response.

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on an available MSDS.[2]

| Exposure Route | First Aid Protocol |

| Eye Contact | Wash with plenty of water.[2] |

| Skin Contact | Wash with plenty of water.[2] |

| Ingestion | Seek medical assistance for gastric lavage.[2] |

| Inhalation | Remove to fresh air; provide artificial respiration or oxygen if necessary.[2] |

Firefighting Measures

| Measure | Protocol |

| Extinguishing Media | Carbon dioxide, dry chemical powder, foam, water.[2] |

| Unusual Fire and Explosion Hazards | None indicated.[2] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

| Aspect | Protocol |

| Handling | Wear surgical gloves and other appropriate personal protective equipment.[2] |

| Storage | Store in a cool, dry, and well-ventilated area.[5] |

The logical flow for safe handling and storage is depicted below.

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) is recommended when handling this compound.[2]

| Control | Specification |

| Respiratory Protection | Self-contained breathing apparatus.[2] |

| Eye Protection | Wear safety goggles.[2] |

| Skin Protection | Full sleeves apron, protective clothing.[2] |

| Hand Protection | Surgical gloves.[2] |

Stability and Reactivity

Detailed information on the stability and reactivity of this compound is not available. As a general precaution for related compounds, avoid strong oxidizing agents and excessive heat.

Toxicological Information

No specific toxicological studies for this compound were found in the reviewed literature. One supplier MSDS indicates "NIL" for potential health effects, but this should be interpreted with caution.[2]

Ecological Information

No specific ecological information for this compound was found.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Transport Information

According to one supplier, this compound is not classified as dangerous goods for transport.[2]

| Regulation | Classification |

| ADR/RID | Not dangerous goods[2] |

| IMDG | Not dangerous goods[2] |

| IATA | Not dangerous goods[2] |

Regulatory Information

Regulatory information for this specific compound is not widely available. Users should ensure compliance with all applicable local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for safety and toxicological assessment of this compound are not available in the public domain. Researchers should develop and validate their own protocols based on established methodologies for similar nitroaromatic compounds. This would typically involve:

-

Acute Toxicity Studies: Oral, dermal, and inhalation toxicity tests in animal models.

-

Genotoxicity Assays: Ames test, in vitro and in vivo micronucleus assays.

-

Skin and Eye Irritation Studies: Using validated in vitro or in vivo models.

The following diagram outlines a general workflow for a hypothetical toxicological assessment.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1,2-Bis(4-aminophenoxy)ethane

Abstract

This document provides a detailed protocol for the synthesis of 1,2-bis(4-aminophenoxy)ethane, a versatile diamine monomer crucial for the development of high-performance polyimides and other advanced polymers. The synthesis involves the reduction of the nitro groups of 1,2-bis(4-nitrophenoxy)ethane using a catalytic transfer hydrogenation method with hydrazine monohydrate and palladium on carbon (Pd/C) as the catalyst. This method offers a high yield and a straightforward purification process. This application note is intended for researchers and professionals in the fields of chemical synthesis, materials science, and drug development.

Introduction

1,2-Bis(4-aminophenoxy)ethane is a key building block in the synthesis of various polymers, particularly polyimides, which are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The flexible ether linkages in the monomer's structure impart improved processability to the resulting polymers, making them suitable for a wide range of applications in the aerospace, electronics, and medical industries. The synthesis described herein is a reliable and efficient method for producing high-purity 1,2-bis(4-aminophenoxy)ethane.

Experimental Protocol

Materials and Equipment:

-

This compound

-

Hydrazine monohydrate

-

5% Palladium on carbon (Pd/C)

-

Ethanol

-

250 ml two-neck round bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel and flask)

-

Recrystallization apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 ml two-neck round bottom flask, combine 1 gram of this compound (3.28 mmoles), 80 ml of ethanol, and 10 ml of hydrazine monohydrate.

-

Catalyst Addition: Carefully add 0.06 grams of 5% palladium on carbon (Pd/C) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 16 hours with continuous stirring.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst.

-

Product Isolation and Purification: The crude solid product is then recrystallized from ethanol to yield the purified 1,2-bis(4-aminophenoxy)ethane.

-

Characterization: The final product can be characterized by its melting point and other spectroscopic methods (e.g., NMR, IR). The expected melting point is 352 K (79°C).[1]

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Hydrazine monohydrate, 5% Pd/C, Ethanol |

| Reaction Time | 16 hours |

| Reaction Temperature | Reflux |

| Yield | 92.2%[1] |

| Melting Point | 352 K (79 °C)[1] |

Visualizations

Caption: Experimental workflow for the synthesis of 1,2-bis(4-aminophenoxy)ethane.

Safety Precautions

-

Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium on carbon is flammable. Avoid ignition sources and handle with care.

-

Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for the Reduction of 1,2-Bis(4-nitrophenoxy)ethane to 1,2-Bis(4-aminophenoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable intermediates in the pharmaceutical, dye, and polymer industries. This document provides detailed application notes and experimental protocols for the reduction of the nitro groups in 1,2-Bis(4-nitrophenoxy)ethane to form the versatile diamine, 1,2-Bis(4-aminophenoxy)ethane. This diamine is a key building block in the synthesis of high-performance polymers such as polyimides and poly(amide-imide)s, and its derivatives are explored in materials science and drug development.[1][2]

Chemical Transformation

The overall chemical reaction is depicted below:

Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of method often depends on the presence of other functional groups in the molecule, desired yield, cost, and safety considerations. This document outlines three prevalent methods: catalytic hydrogenation, and reduction using tin(II) chloride.

Data Presentation

The following table summarizes quantitative data for different reduction methods applied to similar dinitro compounds, providing an expected range of efficiency for the reduction of this compound.

| Method | Substrate | Reducing Agent/Catalyst | Solvent | Yield (%) | Reference |

| Catalytic Hydrogenation | 1,2-di(p-nitrophenyloxy)ethylene | 5% Pd/C, Hydrazine monohydrate | Ethanol | 92.2 | [2] |

| Catalytic Hydrogenation | 1,2-bis(4-nitrophenyl)ethane | Raney Nickel, H₂ | Methanol | 71 | [3] |

| Metal Reduction | Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethanol | 85-95 | [4] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrazine Hydrate

This method is often favored for its high yield and relatively clean reaction profile.

Materials:

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% by weight).

-

To this stirred suspension, add hydrazine hydrate (10-20 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,2-Bis(4-aminophenoxy)ethane.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This is a classic and effective method for the reduction of aromatic nitro groups.[6][7]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)[4]

-

Absolute Ethanol[4]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2M)[8]

-

Ethyl acetate

-

Brine

Procedure:

-